Ppo-IN-8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ppo-IN-8 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential use in industrial and research settings.

Preparation Methods

The synthesis of Ppo-IN-8 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include the use of high-performance thermosetting films from novel diallyl bisphenol A/furfurylamine type benzoxazine and oligo (phenylene oxide). The preparation involves blending commercialized polyphenylene oxide oligomer with benzoxazine to form interpenetrating polymer network prepolymers. The polymerization process is carried out by a programmed temperature rising method, which ensures the simultaneous polymerization of the oxazine ring and the diallyl group of benzoxazine .

Chemical Reactions Analysis

Ppo-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to catalyze the browning of fruits and vegetables when oxygen in the air reacts with the present phenolic compounds. This reaction is influenced by changes in pH, surface area for the site of reaction, and ionic conditions . Common reagents used in these reactions include acidic and ionic solutions, and syrups. The major products formed from these reactions are quinones, which are further polymerized and condensed with amino acids and proteins to produce brown substances .

Scientific Research Applications

Ppo-IN-8 has a wide range of applications in scientific research. In the field of chemistry, it is used in the preparation of high-performance thermosetting resins with good processing, thermal, and dielectric properties . In biology, it plays a crucial role in the enzymatic browning of food samples, which is significant for the food industry . In medicine, this compound is used in the development of biosensors for the detection of phenolic compounds . In the industry, it is applied in the bioremediation of phenolic contaminants from industrial wastewater .

Mechanism of Action

The mechanism of action of Ppo-IN-8 involves its role as an enzyme that catalyzes the oxidation of phenolic compounds. The compound has a binuclear copper center in its active site and can act as a monophenol oxidase or diphenol oxidase. The oxidation process involves the conversion of monophenols to o-diphenols and o-diphenols to o-quinones, which are further polymerized to form brown substances . The molecular targets and pathways involved include the interaction of the enzyme with phenolic substrates and the subsequent oxidation reactions.

Comparison with Similar Compounds

Ppo-IN-8 is similar to other polyphenol oxidases such as tyrosinase and laccase. These enzymes are widely distributed among microorganisms, plants, and animals and are involved in the oxidation of phenolic compounds . this compound is unique in its ability to catalyze the browning of food samples and its application in the bioremediation of phenolic contaminants. Other similar compounds include catechol oxidase and laccase, which also catalyze the oxidation of phenolic compounds but differ in their substrate specificity and optimal reaction conditions .

Properties

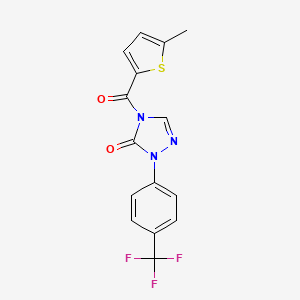

Molecular Formula |

C15H10F3N3O2S |

|---|---|

Molecular Weight |

353.3 g/mol |

IUPAC Name |

4-(5-methylthiophene-2-carbonyl)-2-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one |

InChI |

InChI=1S/C15H10F3N3O2S/c1-9-2-7-12(24-9)13(22)20-8-19-21(14(20)23)11-5-3-10(4-6-11)15(16,17)18/h2-8H,1H3 |

InChI Key |

LEZABWLFPGYEOR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C(=O)N2C=NN(C2=O)C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

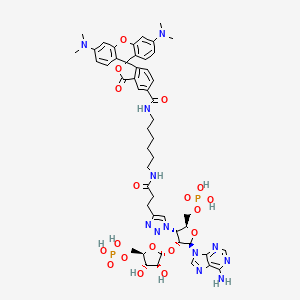

![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

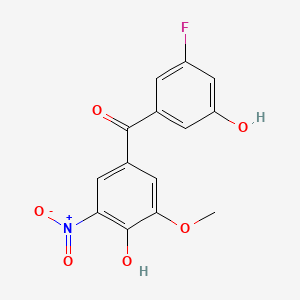

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)

![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)

![N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide](/img/structure/B12367332.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)